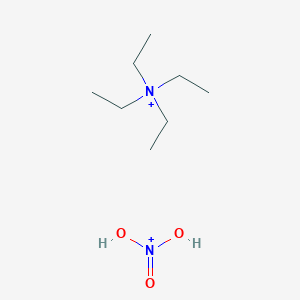

tetraethylazanium nitrate

Description

Contextual Significance of Quaternary Ammonium (B1175870) Nitrates in Chemical Science

Quaternary ammonium compounds (QACs), also known as quats, represent a broad class of substances characterized by a positively charged central nitrogen atom bonded to four organic groups, which can be alkyl or aromatic. orst.edunih.gov This permanent positive charge makes them cationic salts. orst.eduacs.org The identity of the attached groups and the counter-anion determines the specific physical and chemical properties of the compound, leading to a vast array of functions. nih.gov

Quaternary ammonium nitrates are a specific subgroup of QACs where the counter-anion is nitrate (B79036) (NO₃⁻). This anion influences properties such as solubility and reactivity. solubilityofthings.com Their significance in chemical science is multifaceted:

Phase-Transfer Catalysts (PTCs) : QACs are widely used as PTCs in organic chemistry. chemicalbull.comsolubilityofthings.comtatvachintan.com They facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. chemicalbull.com This enhances reaction rates and efficiency, making them valuable in industrial syntheses. chemicalbull.com

Electrolytes : Due to their ionic nature, quaternary ammonium salts are effective electrolytes. medchemexpress.comchemicalbull.comatomfair.com They are used in electrochemical studies and applications like batteries and capacitors to provide ionic conductivity to the solution. medchemexpress.commdpi.com Non-aqueous electrolytes, such as tetraethylammonium (B1195904) salts in acetonitrile (B52724), are common in electrochemical research. mdpi.com

Ionic Liquids : Many quaternary ammonium nitrates are classified as ionic liquids (ILs) or are used as precursors in their synthesis. chemimpex.comacs.org ILs are salts with low melting points that are explored as "green" solvents and media for chemical reactions due to their low volatility and high thermal stability. cicenergigune.comresearchgate.net Protic ammonium nitrate ILs, such as ethylammonium (B1618946) nitrate, were among the first discovered and continue to be subjects of intense research. cicenergigune.comnih.govthieme-connect.com The study of mixtures involving tetraethylammonium nitrate helps to understand how factors like hydrogen bonding influence the thermophysical properties of ILs. acs.orgnih.gov

Precursors in Synthesis : These compounds serve as reagents in various chemical transformations. For example, they can act as a source of the nitrate ion for nitration reactions, a fundamental process in organic synthesis. sigmaaldrich.comgoogle.com

The versatility and tunable properties of quaternary ammonium nitrates have established them as essential tools in modern chemistry, contributing to advancements in catalysis, electrochemistry, and sustainable chemical processes. solubilityofthings.comcicenergigune.com

Historical Development and Evolution of Research Themes on Tetraethylammonium Nitrate

The study of tetraethylammonium nitrate is situated within the broader historical context of quaternary ammonium compounds and ionic liquids. Research into QACs began in the early 20th century, exploring their synthesis and properties. mdpi.com A pivotal moment in a related field was the discovery of the first ionic liquid, ethylammonium nitrate, by Paul Walden in 1914. cicenergigune.comthieme-connect.com

Early methods for preparing quaternary ammonium nitrates often involved double decomposition reactions from their corresponding chlorides, though these routes presented challenges in achieving halide-free products. google.com A 1965 patent described an improved process for creating substantially halide-free quaternary ammonium nitrates by reacting a quaternary ammonium chloride with a nitrate salt like ammonium nitrate in a non-aqueous solvent, such as dimethyl formamide (B127407) or an alcohol. google.com

The evolution of research themes concerning tetraethylammonium nitrate can be traced through its applications:

Early Research - Electrolyte Properties : Initial interest in tetraethylammonium salts focused on their properties as electrolytes in non-aqueous solvents for electrochemical studies. Their ability to dissolve and provide conductivity without participating directly in many electrode reactions made them ideal supporting electrolytes. chemicalbull.comorgsyn.org

Phase-Transfer Catalysis : As the principles of phase-transfer catalysis became more established, tetraethylammonium salts, including the nitrate, were recognized for their utility in this area, facilitating reactions between immiscible reactants. chemimpex.comchemicalbull.comtatvachintan.com

Advanced Organic Synthesis : A significant evolution in its application is its use as a specific reagent in modern organic synthesis. Research has demonstrated its role in preparing nitrating agents. For instance, the reaction of tetraethylammonium nitrate with triflic anhydride (B1165640) produces nitronium triflate, a powerful reagent for the nitration of aromatic compounds under anhydrous conditions. sigmaaldrich.comchemdad.com This method offers a mild and selective alternative to traditional nitrating systems. researchgate.net

Ionic Liquids and Materials Science : In the late 20th and early 21st centuries, the explosion of interest in ionic liquids brought new attention to alkylammonium nitrates. cicenergigune.com Tetraethylammonium nitrate became a key compound for studying the fundamental properties of ILs. acs.orgnih.gov Research in this area investigates the thermophysical behavior of mixtures containing tetraethylammonium nitrate to understand the influence of cation structure and hydrogen bonding on properties like viscosity and conductivity. acs.orgnih.gov Furthermore, it has been used in the synthesis of complex coordination compounds and advanced materials, such as lanthanide and uranyl complexes, where it acts as a counterion influencing the final structure and properties. sigmaaldrich.comrsc.org

This progression from a simple electrolyte to a sophisticated synthetic reagent and a component in advanced materials like ionic liquids illustrates the compound's enduring relevance and expanding role in chemical science.

Interactive Table 2: Key Research Applications of Tetraethylammonium Nitrate

| Research Area | Specific Application | Key Findings/Significance | Source(s) |

| Organic Synthesis | Phase-Transfer Catalyst | Facilitates reactions between organic and inorganic compounds in different phases. | chemimpex.com |

| Organic Synthesis | Nitrating Agent Precursor | Reacts with triflic anhydride to form nitronium triflate for nitrating aromatic compounds. sigmaaldrich.comchemdad.com | sigmaaldrich.comchemdad.com |

| Electrochemistry | Electrolyte | Used as a supporting electrolyte in electrochemical studies, particularly in non-aqueous systems. medchemexpress.commdpi.com | medchemexpress.commdpi.com |

| Ionic Liquids | Research Component | Used in studies of the thermophysical properties (density, viscosity, conductivity) of ionic liquid mixtures. acs.orgnih.gov | acs.orgnih.gov |

| Materials Science | Precursor for Complexes | Employed in the synthesis of lanthanide(III) and other metal complexes. sigmaaldrich.comrsc.org | sigmaaldrich.comrsc.org |

Propriétés

IUPAC Name |

tetraethylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.NO3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJKNAJRGLQKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062075 | |

| Record name | Tetraethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-26-0 | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6G3DV8T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for Tetraethylammonium Nitrate

Conventional Synthetic Approaches

Conventional methods for synthesizing tetraethylammonium (B1195904) nitrate (B79036) primarily rely on straightforward, well-established chemical reactions, with salt metathesis being the most prominent technique.

Salt Metathesis Reactions for Tetraethylammonium Salt Preparation

Salt metathesis, or double displacement, is a common and effective technique for preparing tetraethylammonium salts. wikipedia.orgwikipedia.org This approach involves a counter-ion exchange between two soluble salts to produce the desired product, which often precipitates from the reaction solvent, driving the reaction to completion. wikipedia.org The choice of starting materials is typically guided by solubility rules, where a soluble tetraethylammonium halide, such as tetraethylammonium bromide, is reacted with a soluble nitrate salt. wikipedia.orgchemrevise.org

For the synthesis of tetraethylammonium nitrate, a typical procedure involves reacting tetraethylammonium bromide with silver nitrate in an aqueous solution. The insolubility of the silver bromide byproduct causes it to precipitate, leaving the desired tetraethylammonium nitrate in the aqueous phase. researchgate.net The subsequent removal of the precipitate and evaporation of the solvent yields the final product.

Table 1: Example of a Conventional Salt Metathesis Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct (Precipitate) | Solvent |

| Tetraethylammonium bromide | Silver nitrate | Tetraethylammonium nitrate | Silver bromide | Water |

This method is advantageous due to its simplicity and the high purity of the resulting product, contingent on the effective removal of the precipitated byproduct.

Novel or Optimized Synthesis Techniques

Research into the synthesis of tetraethylammonium nitrate and related compounds has led to the development of novel and optimized techniques. These methods often focus on creating specific adducts or improving reaction efficiency for particular applications.

One novel approach involves the synthesis of crystalline peroxosolvates. Specifically, the adduct Et₄N⁺NO₃⁻·2H₂O₂ has been synthesized and characterized, representing a new crystalline form of the compound. rsc.org The synthesis of such peroxosolvates, which are adducts of hydrogen peroxide and a salt, highlights a specialized methodology for creating new materials based on tetraethylammonium nitrate. rsc.orgresearchgate.net

Another area of development is in the application of tetraalkylammonium nitrates as reagents in optimized, one-pot nitration reactions. While much of the research highlights tetramethylammonium (B1211777) nitrate, the methodology is applicable to its tetraethyl counterpart. acs.orgnih.gov This technique employs a mixture of a tetraalkylammonium nitrate and trifluoromethanesulfonic (triflic) anhydride (B1165640) to generate nitronium triflate in situ. acs.org This powerful nitrating agent can then react with various organic substrates under anhydrous and often mild conditions. acs.orgresearchgate.net A patent has described a process using tetraethylammonium nitrate specifically for the preparation of nitric acid esters from alcohols at very low temperatures (-70°C). google.com This method allows for high selectivity and yields, with the advantage of a simple aqueous workup to remove byproducts. acs.org

Table 2: Overview of Novel and Optimized Synthesis Techniques

| Technique | Key Reagents | Solvent | Temperature Range | Key Features |

| Peroxosolvate Formation | Tetraethylammonium nitrate, Hydrogen peroxide (aqueous) | Water | Not specified | Forms a novel crystalline adduct (Et₄N⁺NO₃⁻·2H₂O₂). rsc.org |

| In Situ Nitronium Triflate Generation | Tetraethylammonium nitrate, Trifluoromethanesulfonic anhydride, Organic substrate | Dichloromethane (B109758) | -70°C to Room Temp. | Anhydrous, one-pot procedure; high selectivity; simple aqueous workup. acs.orggoogle.com |

Furthermore, optimized industrial processes for producing the precursor, tetraethylammonium chloride, have been developed using high pressure and temperature to significantly shorten reaction times, which could then be used in a subsequent salt metathesis step to efficiently produce high-purity tetraethylammonium nitrate. google.com

Catalytic and Reagent Applications of Tetraethylammonium Nitrate

Role in Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) salts, like tetraethylammonium (B1195904) nitrate (B79036), are central to this process. mdpi.comwikipedia.org The tetraethylammonium cation can form an ion pair with an anionic reactant from the aqueous phase. This new, more lipophilic ion pair can then migrate into the organic phase, where the reaction with the organic substrate can occur. wikipedia.org

The effectiveness of a tetraalkylammonium salt in PTC often depends on the size of the alkyl groups attached to the nitrogen atom. wikipedia.org While larger alkyl groups, such as in tetrabutylammonium (B224687) salts, are generally more effective at transferring anions into less polar organic phases due to their higher lipophilicity, tetraethylammonium salts have also been found to be effective in various phase-transfer applications. wikipedia.orgchemimpex.com The principal chemical characteristic of tetraethylammonium salts is their ability to engage in phase-transfer processes. wikipedia.org

For instance, in the synthesis of glycidyl (B131873) nitrate, a high-energy polymer, tetrabutylammonium nitrate has been used as a phase-transfer catalyst to facilitate the reaction between sodium nitrate (solid phase) and glycidyl tosylate in acetonitrile (B52724) (liquid phase). icm.edu.placs.org This highlights the role of tetraalkylammonium nitrates in promoting reactions between different phases. Although this example uses the tetrabutyl- derivative, the underlying principle of phase-transfer catalysis is the same for tetraethylammonium nitrate. icm.edu.placs.org

Utilization as a Reagent in Organic Synthesis

Beyond its catalytic role, tetraethylammonium nitrate is a valuable reagent in its own right, particularly in electrophilic nitration reactions and the construction of complex organic molecules. chemimpex.comsigmaaldrich.cn

A significant application of tetraethylammonium nitrate is in the in-situ generation of nitronium triflate (NO₂OTf), a powerful nitrating agent. sigmaaldrich.cnresearchgate.net This is achieved by reacting tetraethylammonium nitrate with triflic anhydride (B1165640) (Tf₂O). sigmaaldrich.cnsigmaaldrich.com The resulting nitronium triflate can then be used for the mononitration of a wide range of aromatic and heteroaromatic compounds. researchgate.netnih.govacs.org

This method offers a mild and efficient alternative to traditional nitration methods that often require harsh conditions, such as the use of strong mineral acids like nitric and sulfuric acid, which can lead to side products and poor regioselectivity. researchgate.netsvc.ac.in The use of tetraalkylammonium nitrate, including tetramethylammonium (B1211777) and tetrabutylammonium variants, in conjunction with triflic anhydride or trifluoroacetic anhydride provides a ready source of the electrophilic nitrating species. researchgate.netsci-hub.strsc.org

Key Features of the Tetraalkylammonium Nitrate/Triflic Anhydride System:

Mild Reaction Conditions: The nitration can often be carried out at low temperatures, such as 0 °C, in solvents like dichloromethane (B109758). researchgate.net

High Yields and Selectivity: This method frequently results in high isolated yields of the desired nitroaromatic or nitroheteroaromatic products, often without the need for further purification. researchgate.netacs.org

Broad Substrate Scope: It is effective for a variety of aromatic and heteroaromatic substrates. researchgate.netnih.govacs.org

Simplified Workup: Undesired byproducts can often be removed by a simple aqueous workup. researchgate.netacs.org

Research has demonstrated the successful nitration of various arenes and heterocycles using this one-pot procedure. researchgate.netnih.gov For example, the reaction of tetramethylammonium nitrate with triflic anhydride in dichloromethane has been used to nitrate a variety of aromatic and heteroaromatic compounds rapidly and selectively. researchgate.netacs.org This approach has also been adapted for microwave-assisted synthesis, further enhancing its efficiency. acs.org

Table 1: Examples of Nitrating Systems Utilizing Tetraalkylammonium Nitrates

| Tetraalkylammonium Salt | Anhydride | Generated Nitrating Agent | Substrate Type | Reference |

|---|---|---|---|---|

| Tetraethylammonium nitrate | Triflic anhydride | Nitronium triflate | Benzene | sigmaaldrich.cnsigmaaldrich.com |

| Tetramethylammonium nitrate | Triflic anhydride | Nitronium triflate | Aromatic and heteroaromatic compounds | researchgate.netnih.govacs.org |

| Tetrabutylammonium nitrate | Triflic anhydride | Nitronium triflate | Unsaturated substrates (olefins) | sci-hub.st |

| Tetramethylammonium nitrate | Trifluoroacetic anhydride | Trifluoroacetyl nitrate | Indoles, aromatic and heterocyclic compounds | rsc.org |

Tetraethylammonium nitrate is also employed in the synthesis of complex organic molecules by acting as a nitrate source. chemimpex.com For example, it can be used in a one-step process for the preparation of nitric acid esters from alcohols. google.com This process involves reacting an alcohol with a nitrate salt, such as tetraethylammonium nitrate, and triflic anhydride in the presence of an organic base. google.com This method has been applied to the synthesis of (S)-4-nitrooxybutyl-2-(6-methoxynaphtalen-2yl)propanoate. google.com

The ability to introduce a nitrate group under relatively mild conditions is valuable in the synthesis of pharmaceuticals and other specialty chemicals where sensitive functional groups may be present. chemimpex.com

Generation of Nitronium Triflate for Aromatic and Heteroaromatic Nitration Reactions

Potential in Polymerization Catalysis

While the direct use of tetraethylammonium nitrate as a polymerization catalyst is not as extensively documented as its other applications, related quaternary ammonium salts have shown utility in this area. sacheminc.com For instance, tetramethylammonium nitrate is listed as having applications as a polymer catalyst. sacheminc.com The principles of phase-transfer catalysis, where tetraalkylammonium salts excel, are also relevant to certain types of polymerization reactions.

Electrochemical Investigations Involving Tetraethylammonium Nitrate

Application as an Electrolyte in Advanced Electrochemical Systems

The utility of tetraethylammonium (B1195904) nitrate (B79036) as an electrolyte component has been explored in different advanced electrochemical applications, ranging from battery technology to the synthesis of specialized solvent systems. chemondis.commedchemexpress.com

In the field of high-energy-density battery technology, tetraethylammonium nitrate (TEANO₃) has been investigated as a functional electrolyte additive. Specifically, its role has been examined in dual-additive optimized carbonate-based electrolytes for high-voltage (4.5 V) lithium metal batteries (LMBs). researchgate.net

Table 1: Role of Electrolyte Additives in High-Voltage Lithium Metal Batteries

| Additive | Chemical Name | Function |

|---|---|---|

| TEANO₃ | Tetraethylammonium nitrate | Facilitates Li⁺ transport; Suppresses decomposition of LiDFBOP |

| LiDFBOP | Lithium difluorobis(oxalato) phosphate (B84403) | Enhances interfacial stability and compactness |

Data sourced from a study on dual-additive optimized electrolytes for 4.5 V Lithium Metal Batteries. researchgate.net

Tetraethylammonium nitrate is relevant to the field of ionic liquids (ILs), which are salts with melting points below 100°C. The tetraethylammonium ([TEA]⁺) cation is a common component used in the synthesis of aprotic ionic liquids. rushim.rucicenergigune.com

The synthesis of aprotic ILs generally begins with amines or phosphines to form the cationic part. cicenergigune.com A typical method is a quaternization reaction, often followed by an anion exchange (metathesis) to achieve the desired anion. cicenergigune.comd-nb.info In this context, tetraethylammonium nitrate could be synthesized or used as a precursor. For instance, a tetraethylammonium halide salt could undergo a metathesis reaction with a nitrate salt to produce tetraethylammonium nitrate. The selection of both the cation and the anion is critical as it dictates the final physicochemical properties of the ionic liquid. cicenergigune.com

Studies in Battery Technology

Mechanistic Studies of Electrochemical Nitrate Reduction

The electrochemical reduction of nitrate (NO₃⁻) is a complex, multi-step process that is of significant interest for water remediation and sustainable ammonia (B1221849) (NH₃) synthesis. acs.org Tetraethylammonium ions have been employed in mechanistic studies to probe and influence these reaction pathways.

The electrochemical reduction of nitrate involves a series of electron and proton transfer steps, leading to various intermediates and final products. The reaction pathway often begins with the reduction of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻), which is frequently identified as a rate-determining step. mdpi.comacs.org

From nitrite, the pathway can diverge. Further reduction can lead to the formation of key intermediates such as nitric oxide (NO) and nitrous oxide (N₂O). mdpi.comnih.gov These intermediates can then be further reduced. Depending on the reaction conditions and the electrocatalyst used, the final products can be environmentally benign dinitrogen (N₂) or value-added ammonia (NH₃/NH₄⁺). mdpi.comrsc.org Other potential intermediates, such as hydroxylamine (B1172632) (*NH₂OH), have also been suggested in the pathway to ammonia. mdpi.com In-situ spectroscopic techniques are often employed to identify these transient species and map the reaction pathways. acs.org

Table 2: Common Intermediates and Products in Electrochemical Nitrate Reduction

| Species Type | Chemical Name / Formula | Role in Pathway |

|---|---|---|

| Intermediate | Nitrite (NO₂⁻) | Initial reduction product, often in the rate-determining step. mdpi.comacs.org |

| Intermediate | Nitric Oxide (*NO) | Formed from the reduction of nitrite. mdpi.comnih.gov |

| Intermediate | Nitrous Oxide (*N₂O) | Formed from the reduction of nitric oxide. nih.gov |

| Intermediate | Hydroxylamine (*NH₂OH) | Precursor to the final ammonia product. mdpi.com |

| Product | Dinitrogen (N₂) | A final, environmentally benign product. mdpi.com |

| Product | Ammonia (NH₃) | A final, value-added product. rsc.org |

In the electrochemical reduction of nitrate, the choice of electrocatalyst is paramount in determining both the efficiency of the reaction and the selectivity towards a desired product like ammonia. Tetraethylammonium (TEA⁺) cations have been used as an electrolyte additive to modulate the catalyst's surface environment and improve performance. researchgate.netresearchgate.net

One study utilized a highly dispersed iron catalyst on a nitrogen-doped carbon support for nitrate reduction. Researchers found that by combining the interfacial modulation via TEA⁺ with the optimization of the deuterium (B1214612) supply (using KD₂PO₄ in a D₂O electrolyte), the selectivity for ammonia (ND₃) could be significantly enhanced. The presence of TEA⁺ at the catalyst-electrolyte interface was shown to improve the ND₃ selectivity to 91%. researchgate.netresearchgate.net This demonstrates that electrolyte cations like TEA⁺ can play an active role in directing the reaction pathway on the catalyst surface, favoring the formation of a specific product over others. researchgate.netresearchgate.net

Table 3: Impact of Interfacial Modulation on Electrocatalyst Selectivity for Ammonia

| Catalyst System | Modulator | Achieved Selectivity for Ammonia (ND₃) |

|---|---|---|

| Iron catalyst on nitrogen-doped carbon | Tetraethylammonium (TEA⁺) | 91% |

Data from a study on nitrate reduction in D₂O, highlighting the role of TEA⁺ in enhancing product selectivity. researchgate.netresearchgate.net

Decomposition Studies and Stability Analysis of Tetraethylammonium Nitrate

Thermal Decomposition Kinetics and Mechanisms

While specific, in-depth studies on the thermal decomposition kinetics of tetraethylammonium (B1195904) nitrate (B79036) are not extensively available in the reviewed literature, valuable insights can be drawn from research on analogous compounds, particularly tetramethylammonium (B1211777) nitrate.

This mechanism of dissociation preceding decomposition is a common feature in the thermolysis of alkylammonium salts with nitrate anions. niscpr.res.in For instance, the thermal decomposition of butanediammonium dinitrate (BDD) also shows the formation of the corresponding amine and alkyl nitrate in the initial stages. niscpr.res.in

The thermal decomposition of ammonium (B1175870) nitrate itself involves a reversible endothermic thermal dissociation into ammonia (B1221849) and nitric acid, which occurs concurrently with irreversible exothermic chemical reactions. jes.or.jp The extent of this dissociation is influenced by experimental conditions such as heating rate and pressure. jes.or.jp

For tetraethylammonium cations specifically, their decomposition mechanism within a zeolite framework involves a single-step decomposition into triethylamine (B128534) and ethylene (B1197577) in the temperature range of 200-350 °C. researchgate.net

Research into the effect of catalytic additives on the thermal decomposition of tetraethylammonium nitrate is limited. However, studies on the analogous tetramethylammonium nitrate (TMAN) show that chromium(VI) oxide (CrO3) accelerates its decomposition process. niscpr.res.in The proposed mechanism for this catalytic effect is the oxidation and subsequent decomposition of the salt by oxygen evolved from the decomposition of CrO3 at high temperatures. niscpr.res.in This sensitizing effect was further verified using other oxidizing additives like ammonium perchlorate (B79767) and ammonium nitrate. niscpr.res.in In contrast, other metal oxides such as Cr2O3 and Fe2O3 did not significantly alter the decomposition temperature of the related tetramethylammonium perchlorate. niscpr.res.in

Role of Dissociation Processes in Thermal Decomposition

Chemical Stability and Reactivity Profiles

Tetraethylammonium nitrate is recognized for its stability under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place at room temperature. chemimpex.comscbt.com It is described as a stable compound, a quality that enhances its usability in research and various applications. chemimpex.com However, it is also classified as an oxidizer, and contact with combustible or organic materials may cause a fire. thermofisher.comfishersci.com

Key aspects of its chemical stability and reactivity include:

Conditions to Avoid : To maintain its stability, exposure to incompatible products, excess heat, extremes of temperature, and direct sunlight should be avoided. scbt.comfishersci.com

Incompatible Materials : It is incompatible with strong reducing agents, strong oxidizing agents, strong acids, and finely powdered metals. scbt.comfishersci.com

Hazardous Decomposition Products : Under normal use conditions, no hazardous decomposition products are expected. thermofisher.com However, upon decomposition, it can produce carbon oxides (CO, CO2) and nitrogen oxides (NOx). scbt.comfishersci.com

Hazardous Reactions : No hazardous reactions are reported under normal processing. scbt.comthermofisher.comfishersci.com

Hazardous Polymerization : Hazardous polymerization is not expected to occur. scbt.comthermofisher.comfishersci.com

The following table summarizes the stability and reactivity information for tetraethylammonium nitrate based on available safety data sheets.

| Property | Description | References |

| Chemical Stability | Stable under recommended storage conditions. | scbt.com |

| Reactivity | Oxidizer: Contact with combustible/organic material may cause fire. | thermofisher.comfishersci.com |

| Conditions to Avoid | Incompatible products, excess heat, combustible material, extremes of temperature, and direct sunlight. | scbt.comthermofisher.comfishersci.com |

| Incompatible Materials | Strong reducing agents, strong oxidizing agents, strong acids, finely powdered metals. | scbt.comfishersci.com |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx). | scbt.comfishersci.com |

| Hazardous Reactions | None under normal processing. | scbt.comthermofisher.comfishersci.com |

| Hazardous Polymerization | No information available; not expected to occur. | scbt.comthermofisher.comfishersci.com |

Spectroscopic and Structural Characterization of Tetraethylammonium Nitrate Systems

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the characteristic vibrational modes of the tetraethylammonium (B1195904) cation and the nitrate (B79036) anion. These methods are crucial for confirming the compound's identity and for studying intermolecular interactions within various systems.

Infrared (IR) spectroscopy is a standard technique for the quality control and identification of tetraethylammonium nitrate. Commercial specifications for this compound often confirm its identity by ensuring its IR spectrum conforms to a reference standard. thermofisher.comavantorsciences.com The spectrum is typically measured on a solid sample, for instance, using a Potassium Bromide (KBr) wafer technique to prepare the sample for Fourier Transform Infrared (FTIR) analysis. nih.gov

Beyond simple identification, IR spectroscopy is employed in more detailed research to investigate the molecular interactions and hydrogen-bonding networks in systems containing the compound. grafiati.comstfc.ac.uk The analysis of the vibrational bands corresponding to the tetraethylammonium cation and the nitrate anion provides insight into the local chemical environment.

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for studying cation-anion interactions. stfc.ac.uk In comparative studies of ionic liquids, tetraethylammonium nitrate is sometimes used as a reference compound because its tetra-alkyl structure lacks hydrogen bond donor capabilities, simplifying the interpretation of spectra. acs.org

This technique is also effective in screening for the formation of new crystalline phases. For example, Raman spectroscopy has been used to identify the creation of tetraethylammonium nitrate peroxosolvates by detecting the characteristic peroxide O–O stretch, a band that is absent in the parent compound. acs.orgacs.org Inelastic neutron scattering (INS) has also been used alongside IR and Raman spectroscopy to provide a comprehensive assignment of spectral features and understand the dynamics of the counterions. acs.org

Table 1: Applications of Vibrational Spectroscopy for Tetraethylammonium Nitrate

| Technique | Application | Key Findings | References |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Identity Confirmation & Structural Studies | Confirms compound identity against standards; used to probe molecular interactions. | thermofisher.comavantorsciences.comnih.gov |

| Raman Spectroscopy | Study of Ionic Interactions & Phase Changes | Used as a non-hydrogen bonding reference; detects formation of new crystalline phases like peroxosolvates. | stfc.ac.ukacs.orgacs.org |

| Inelastic Neutron Scattering (INS) | Analysis of Ion Dynamics | Complements IR and Raman for a full vibrational assignment and understanding of ion dynamics. | acs.org |

Infrared Spectroscopy Applications

Electronic Spectroscopy for Anion-Ligand Interactions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) and luminescence studies, provides critical information on the electronic transitions within the nitrate anion and its interactions with other chemical species, such as metal-ligand complexes.

In many studies, tetraethylammonium nitrate is used as a supporting electrolyte to maintain constant ionic strength or as a source of nitrate ions for studying complexation reactions in solution. researchgate.netrsc.org UV-Vis spectroscopy is employed to monitor these interactions. For example, it has been used to examine the effect of adding nitrate ions, via tetraethylammonium nitrate, to solutions containing copper cations. researchgate.netresearchgate.net These studies analyze the absorption bands of the nitrate ion, particularly the n→π* electronic transition which appears around 300-302 nm, to understand the formation of metal-nitrate complexes. researchgate.net Similarly, it is used to control the ionic strength in UV-Vis spectrophotometric titrations involving lanthanide complexes, such as those of Europium(III). rsc.orgnih.gov

Tetraethylammonium nitrate plays a significant role in the study of lanthanide luminescence, particularly that of Europium(III) (Eu(III)) complexes. alfachemic.com It is frequently added to experimental solutions to keep the ionic strength constant during photoluminescence titrations. nih.govacs.org This is crucial for ensuring that observed changes in luminescence are due to the specific ligand-metal interactions being studied rather than fluctuations in the solution environment. acs.org

In these experiments, a solution of a Eu(III) salt is titrated with a ligand, and the changes in the Eu(III) emission spectrum are monitored. The use of tetraethylammonium nitrate allows researchers to probe how the concentration of nitrate anions influences the luminescence intensity and to determine the stoichiometry and stability of the newly formed Eu(III)-ligand complexes. nih.govalfachemic.com

Table 2: Use of Tetraethylammonium Nitrate in Europium(III) Luminescence Studies

| Study Type | Role of Tetraethylammonium Nitrate | Solvent | Concentration | References |

|---|---|---|---|---|

| Photoluminescence Titration | Control of ionic strength | Acetonitrile (B52724) (CH₃CN) | 10 mM | nih.govacs.org |

| Spectrophotometric Titration | Control of ionic strength | Methanol | 0.01 M | rsc.org |

| General Luminescence Studies | Examination of nitrate anion influence | Not specified | Not specified | alfachemic.com |

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of pure tetraethylammonium nitrate is not detailed in the searched literature, the structure of a derivative, tetraethylammonium nitrate peroxosolvate, has been recently determined using single-crystal X-ray diffractometry. acs.orgscilit.com

Such analyses provide fundamental data including the crystal system, space group, and unit cell dimensions. researchgate.net The study of the peroxosolvate revealed detailed information about the hydrogen bonding motifs involving the hydrogen peroxide molecules, the nitrate anions, and the tetraethylammonium cations. acs.orgugr.es This work demonstrates how XRD can elucidate the complex intermolecular interactions that govern the crystal packing of such ionic compounds. researchgate.net The structural data obtained is often deposited in crystallographic databases for reference. ugr.es

Table 3: Crystallographic Characterization of a Tetraethylammonium Nitrate Derivative

| Compound | Analysis Method | Key Structural Insights | References |

|---|---|---|---|

| Tetraethylammonium nitrate peroxosolvate | Single-Crystal X-ray Diffraction (SCXRD) | Determination of crystal structure and hydrogen bonding networks between the constituent ions and solvate molecules. | acs.orgscilit.comresearchgate.netugr.es |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ion Recognition and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for investigating ion recognition and non-covalent interactions in solution. Its non-invasive nature allows for the detailed study of host-guest systems, providing insights into binding stoichiometry, association constants, and the specific atomic sites involved in complex formation. In the context of tetraethylammonium nitrate, NMR is employed to probe the interactions of both the tetraethylammonium (TEA⁺) cation and the nitrate (NO₃⁻) anion with various molecular hosts or their surrounding chemical environment.

The primary method for studying these interactions is ¹H NMR titration. This experiment involves the incremental addition of a tetraethylammonium nitrate solution to a solution containing a receptor (host) molecule. Changes in the chemical shifts of the host's protons are monitored. A significant downfield or upfield shift of specific proton signals upon addition of the salt indicates that these protons are in close proximity to the binding site and are experiencing a change in their electronic environment due to the interaction with the guest ion. nih.govmdpi.com

Probing Nitrate Anion Recognition

The recognition of the nitrate anion by synthetic receptors is a key area of study, often driven by the need to detect and sequester this environmentally significant anion. In these studies, tetraethylammonium nitrate serves as a soluble source of nitrate ions in organic solvents. The focus of the NMR analysis is typically on the signals of the host molecule.

For example, when a host molecule with hydrogen-bond-donating groups (like ureas, thioureas, or amides) is titrated with tetraethylammonium nitrate, the protons of these groups (e.g., N-H protons) often exhibit a downfield shift. scispace.comnih.gov This shift is indicative of hydrogen bond formation between the host and the nitrate anion. By fitting the changes in chemical shift (Δδ) versus the concentration of added salt, a binding isotherm can be generated, from which the association constant (Kₐ) and the stoichiometry of the complex (e.g., 1:1 or 1:2 host:guest) can be determined. nih.govnih.govacs.org

However, the observation of a chemical shift change is not guaranteed. In some systems, the addition of tetraethylammonium nitrate may not cause any significant shift in the receptor's proton resonances, suggesting weak or no binding under the specific experimental conditions (e.g., in competitive solvents like DMSO-d₆). researchgate.net

Table 1: Representative ¹H NMR Titration Data for Anion Recognition

This table illustrates typical data obtained from a ¹H NMR titration of a hypothetical host molecule with a nitrate salt, showing the change in chemical shift for specific host protons involved in anion binding.

| Host Proton | Initial Chemical Shift (δ) ppm | Final Chemical Shift (δ) ppm | Change in Chemical Shift (Δδ) ppm |

| NHa | 8.50 | 9.25 | +0.75 |

| NHb | 8.72 | 9.68 | +0.96 |

| Ar-Hc | 7.15 | 7.20 | +0.05 |

This is an interactive table. Column headers can be sorted.

Characterizing the Tetraethylammonium Cation Environment

While ¹H NMR titration often focuses on the host, the signals of the TEA⁺ cation itself can provide information. The cation exhibits characteristic ¹H NMR signals for its ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). Changes in the chemical shifts of these protons can indicate the cation's involvement in an interaction, such as encapsulation within a host cavity. researchgate.net For instance, when a guest is encapsulated, its proton signals often shift upfield due to the shielding environment inside the host's cavity. researchgate.net

Nitrogen NMR (¹⁴N and ¹⁵N) can also be used, though it presents challenges. ¹⁴N, the highly abundant isotope (99.6%), is a quadrupolar nucleus, which often leads to very broad signals. huji.ac.il However, for ions with high local symmetry like TEA⁺, the quadrupolar coupling constant can be moderate, allowing for direct observation. academie-sciences.fr ¹⁵N NMR provides much sharper signals but is very insensitive due to its low natural abundance (0.4%). huji.ac.il Studies on the smaller tetramethylammonium (B1211777) ion have shown that its ¹H and ¹⁴N chemical shifts are only slightly influenced by the counter-anion in the absence of a specific host, but are more significantly affected by the solvent. jcu.cz

Advanced NMR Methods

Beyond simple 1D ¹H NMR, a suite of advanced techniques provides deeper structural and dynamic insights:

2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining spatial proximity between atoms. columbia.eduacdlabs.comnanalysis.com A cross-peak between a proton on a host and a proton on the TEA⁺ cation, or between protons on the host and the anion (indirectly), confirms that they are close in space (typically < 5 Å), helping to elucidate the specific geometry of the host-guest complex. rsc.orgresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. researchgate.netuio.no When a host and guest form a complex, the resulting entity is larger and diffuses more slowly than the individual components. By measuring the diffusion coefficients, DOSY experiments can confirm the formation of a host-guest complex and help to analyze mixtures containing multiple species. researchgate.netuio.noscispace.comtandfonline.com

Together, these NMR methods provide a comprehensive picture of the recognition and interaction phenomena involving tetraethylammonium nitrate, detailing the thermodynamics, structure, and dynamics of the supramolecular systems formed.

Computational and Theoretical Investigations of Tetraethylammonium Nitrate

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental interactions within and between ions. These calculations provide insights into ion-pairing, electronic structure, and vibrational dynamics.

The interactions between the tetraethylammonium (B1195904) (TEA) cation and the nitrate (B79036) (NO₃⁻) anion are crucial for determining the compound's bulk properties. While specific computational studies on the ion-pairing of tetraethylammonium nitrate are not abundant, extensive research on the closely related tetramethylammonium (B1211777) (TMA) nitrate offers significant insights. acs.org

DFT calculations on tetramethylammonium nitrate reveal distinct orientational preferences for the ion pair. Two primary configurations have been studied: an "edge-face" and a "face-face" orientation. acs.org In the edge-face calculation, one oxygen atom of the nitrate anion aligns directly with a hydrogen atom on one face of the tetramethylammonium cation, while a second oxygen interacts equally with the other two hydrogens on the same face. acs.org In contrast, X-ray crystallography of tetramethylammonium nitrate shows a "face-face" orientation in the solid state, where the three oxygen atoms of the nitrate ion are positioned midway between the three hydrogens of a single methyl group face on the cation. acs.org DFT calculations for this face-face configuration show structural features, such as dihedral angles, that are comparable to the crystal structure. acs.org

These studies highlight the role of charge polarization. In the nitrate ion, electron density is drawn away from the central nitrogen atom towards the more electronegative oxygen atoms. acs.org This polarization enhances the ionic bonding with the hydrogens on the cation. acs.org The forces governing the formation of these ion pairs are also capable of forming complexes with neutral molecules that have similar geometries. acs.org For example, a DFT calculation has been performed on the complex formed between a tetraethylammonium cation and a nitrobenzene (B124822) molecule. acs.org

The degree of ion association is influenced by the surrounding medium. In less polar solvents, smaller cations like tetraethylammonium can form tighter ion pairs with anions, which can compete with other intermolecular interactions. ipb.pt Molecular dynamics simulations on other tetraalkylammonium salts confirm that these cations can form significant non-covalent interactions with surrounding anions and solvent molecules. nih.gov

The electronic structure and vibrational modes of tetraethylammonium nitrate can be understood by analyzing the constituent ions. The tetraethylammonium cation [(C₂H₅)₄N]⁺ and the nitrate anion [NO₃]⁻ each have characteristic vibrational frequencies that can be identified using infrared (IR) and Raman spectroscopy and interpreted with the aid of computational models.

For the nitrate anion, DFT calculations combined with QM/MM (Quantum Mechanics/Molecular Mechanics) simulations show that its structure and vibrational frequencies are sensitive to its environment. osti.gov In aqueous solution, the interaction with water molecules can induce a symmetry breaking of the ion. osti.gov Key vibrational modes for the nitrate ion identified in various studies include:

Symmetric stretch (ν₁): This mode is typically observed in Raman spectra. For uranyl nitrate complexes, ν₁ (U=O) bands appear around 870 cm⁻¹. nih.gov In studies of nitrate reduction, the reactant NO₃⁻ shows vibrational modes around 1410 and 1350 cm⁻¹. acs.org

Asymmetric stretch (ν₃): This mode is typically strong in IR spectra.

Out-of-plane bend (ν₂):

In-plane deformation (ν₄):

Computational studies on related compounds provide further detail. For a novel tetramethylammonium nitrate-chlorobismuthate complex, the IR spectrum was interpreted by considering the theoretical vibrational modes for the NO₃⁻ anion with D3h symmetry and the (CH₃)₄N⁺ cation with C₃v symmetry. researchgate.net Similarly, a detailed analysis of diethylammonium (B1227033) nitrate, combining IR, Raman, and inelastic neutron scattering (INS) spectroscopy with DFT calculations, provided an exhaustive assignment of spectral features, including distinct modes related to N-H···O dynamics. acs.org In actinide complexes containing tetraethylammonium, the vibrational spectra are also used to probe the bonding between the central metal and the nitrate ligands. osti.gov

The table below summarizes key computational parameters for the tetraethylammonium nitrate molecule.

| Computational Data | Value |

| TPSA (Topological Polar Surface Area) | 66.2 Ų |

| LogP | 1.6437 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

| Table 1: Computed molecular properties of Tetraethylammonium nitrate. Data sourced from computational chemistry models. researchgate.net |

Ion-Pairing and Association Effects

Predictive Modeling for Environmental Fate

Computational models are increasingly used to predict the environmental distribution, persistence, and potential impact of chemicals, offering a cost-effective and efficient alternative to extensive experimental testing.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method based on quantum chemistry that calculates thermodynamic properties of fluids and liquid mixtures. mdpi.com It uses the molecular structure to predict properties like solubility, activity coefficients, and partition coefficients, which are essential for assessing the environmental fate of a compound. ipb.ptua.pt

The COSMO-RS methodology involves several steps:

Quantum Chemical Calculation: The geometry of the individual ions (tetraethylammonium cation and nitrate anion) is optimized using DFT within a virtual conductor (COSMO). This generates a screening charge density (σ-profile) on the molecule's surface. ipb.ptacs.org

Statistical Thermodynamics: The σ-profiles are then used in statistical thermodynamics calculations to determine the chemical potential of the compound in various solvents (e.g., water, octanol). mdpi.com This allows for the prediction of key environmental parameters.

For assessing environmental fate, COSMO-RS can predict properties such as:

Octanol-Water Partition Coefficient (Kow): This parameter is crucial for estimating a chemical's potential to bioaccumulate in organisms. Chemicals with a high log Kow are often of greater concern. acs.org

Solubility in Water: This determines the concentration of the substance that can be expected in aquatic environments.

Henry's Law Constant: This describes the partitioning between air and water, indicating the compound's volatility from aqueous solutions.

While specific COSMO-RS studies modeling the complete environmental fate of tetraethylammonium nitrate are not prominent, the methodology has been widely applied to tetraalkylammonium salts and other ionic liquids for various purposes, including predicting solubility in water and estimating melting enthalpies. ipb.ptua.pt For instance, COSMO-RS has been used to screen ionic liquids for CO₂ capture and to predict their solubility behavior in aqueous solutions. ipb.ptub.edu These studies demonstrate the model's capability, although they also highlight challenges, particularly in accurately modeling electrolyte species, which are sometimes treated as neutral ion pairs to improve model performance. ipb.ptacs.org The low lipophilicity of some ammonium-based ionic liquids, a property that can be estimated with COSMO-RS, has been linked to lower environmental impact and toxicity. arpnjournals.org Therefore, COSMO-RS provides a first-principles-based framework for screening and prioritizing compounds like tetraethylammonium nitrate for further environmental testing. figshare.comunl.pt

Environmental Considerations and Remediation Research Pertaining to Nitrate Compounds

Fate and Transport of Quaternary Ammonium (B1175870) Nitrates in the Environment

Quaternary ammonium compounds (QACs), the cationic component of salts like tetraethylammonium (B1195904) nitrate (B79036), are released into the environment primarily through wastewater treatment plant effluents and the land application of sludge. hnu.edu.cnnih.gov Their environmental behavior is governed by a combination of their chemical properties and interactions with environmental matrices like soil and sediment.

The environmental persistence and mobility of tetraethylammonium nitrate are influenced by its components. The nitrate anion is highly mobile in soil and water. Conversely, the tetraethylammonium cation, like other QACs, has a strong tendency to adsorb to negatively charged particles such as clay minerals and organic matter in soil and sediment. openagrar.denih.govacs.org This sorption is a key process influencing their fate, as it can reduce their immediate bioavailability but also increase their persistence in the environment. openagrar.deacs.org

Key factors determining the environmental behavior of QACs include:

Sorption: The permanent positive charge on QACs facilitates strong binding to negatively charged surfaces like clay minerals and organic matter. nih.govacs.org This process is influenced by the cation exchange capacity (CEC) of the soil, organic matter content, pH, and ionic strength of the surrounding water. erasm.org Sorption is generally faster than biodegradation, meaning a significant fraction of QACs in the environment is found in soil and sediments rather than in the water column. nih.gov

Mobility: Due to its high water solubility, tetraethylammonium nitrate is expected to be mobile in the environment. fishersci.com However, the strong sorption of the tetraethylammonium cation to solids can limit its transport in soil and aquatic systems. nih.govacs.org Smaller QACs tend to be more abundant in water, while those with longer alkyl chains have a greater tendency to adsorb to sludge and sediment. hnu.edu.cnnih.gov

Biodegradation: While QACs are generally considered susceptible to aerobic biodegradation, the extent and rate can be variable. rsc.orgresearchgate.net The strong sorption to particles can limit the bioavailability of QACs to microorganisms, thereby suppressing biodegradation. acs.org Some studies indicate that QACs are not readily biodegradable under anaerobic (methanogenic) conditions. nih.gov Research on similar compounds like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) shows that biodegradation can occur under specific aerobic and anaerobic conditions, often involving intermediate products like trimethylamine (B31210) and methylamine. researchgate.netresearchgate.net

| Environmental Process | Controlling Factors | Key Research Findings | References |

|---|---|---|---|

| Sorption | Cation Exchange Capacity (CEC), organic carbon content (fOC), clay mineral content, pH, ionic strength. | QACs strongly adsorb to negatively charged solids like clay minerals and organic matter. Sorption is often more related to CEC than organic content. This process reduces bioavailability but can increase persistence. | openagrar.denih.govacs.orgerasm.orgeuropa.eu |

| Mobility | Water solubility, sorption affinity. | Tetraethylammonium nitrate is water-soluble, suggesting potential for mobility. However, strong sorption of the cation to soil/sediment particles significantly reduces its transport. | nih.govacs.orgfishersci.com |

| Biodegradation | Aerobic vs. anaerobic conditions, bioavailability, compound structure. | QACs are generally biodegradable under aerobic conditions, though sorption can limit this process. Anaerobic biodegradation is often limited. Degradation can proceed through intermediates. | nih.govacs.orgrsc.orgresearchgate.netresearchgate.net |

Advanced Technologies for Nitrate Remediation

The persistent challenge of nitrate pollution has driven research into innovative and efficient remediation technologies. researchgate.netmdpi.comiwaponline.com While conventional methods like ion exchange and reverse osmosis are effective, they often generate concentrated waste streams that require further management. mdpi.comresearchgate.netepa.gov Advanced technologies focus on transforming nitrate into harmless substances, primarily nitrogen gas.

Electrocatalytic nitrate reduction (eNO₃R) is an emerging technology that uses electrical energy to convert nitrate into other nitrogen compounds, ideally harmless dinitrogen gas (N₂). mdpi.comsciopen.com The process involves applying a potential to a cathode (the electrocatalyst) submerged in the nitrate-contaminated water. This technology is seen as a sustainable alternative, especially when powered by renewable energy sources. mdpi.com

The mechanism of eNO₃R is a multi-step process that typically begins with the reduction of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻). mdpi.com From there, subsequent reduction steps can lead to various products, including nitrogen gas (N₂), ammonia (B1221849) (NH₃), and nitrous oxide (N₂O). The key challenge and focus of research is to develop catalysts that are highly selective towards the formation of N₂. mdpi.comresearchgate.net

Copper (Cu)-based catalysts are among the most extensively studied for this application due to their high activity and ability to suppress the competing hydrogen evolution reaction. sciopen.comrsc.org Researchers have explored various modifications, such as combining copper with other metals like palladium (Pd) or iron (Fe), to enhance performance and selectivity. researchgate.net

| Catalyst System | Experimental Conditions | Performance Metrics | References |

|---|---|---|---|

| Cu/Pd modified Nickel Foam (NF-Cu/Pd) | Initial NO₃⁻-N: 100 mg/L; Electrolyte: 0.05 M Na₂SO₄; Cathode potential: -1.2 V vs. Ag/AgCl | Nitrate Removal: 97%; N₂ Selectivity: 99% | researchgate.net |

| Oxide-Derived Silver (OD-Ag) | Wastewater from a hydroponic farm | Designed a combined electrocatalytic-catalytic process that converted >95% of NO₃⁻ to N₂. OD-Ag showed high selectivity (98%) for converting NO₃⁻ to NO₂⁻, which was then further treated. | iastate.edu |

| Tris(tetrabutylammonium) nonakis(benzenethiolato)octasulfidohexaferratedimolybdate(3-) modified glassy-carbon electrode | Aqueous solution | Demonstrated both assimilatory (to ammonia) and dissimilatory (to N₂) reduction of nitrate and nitrite. | acs.org |

| Zero-Valent Iron | Anoxic conditions | Effectively reduces nitrate; has been used in permeable reactive barriers for passive groundwater treatment. | researchgate.net |

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies characterized by the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). nih.govresearchgate.netmdpi.com These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of persistent organic pollutants, including nitrogenous compounds like QACs, into simpler, less harmful substances. researchgate.netkirj.ee

Various AOPs have been investigated for the degradation of QACs and other nitrogenous pollutants:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. mdpi.com Studies have shown that the Fenton process can effectively degrade amine collectors, although the degradation of QACs was found to be less efficient than other amines under the tested conditions. bibliotekanauki.pl Combining Fenton oxidation with biodegradation has been shown to enhance the degradation of QACs. nih.gov

UV-Based Processes: The application of ultraviolet (UV) light, often in combination with an oxidant like hydrogen peroxide (UV/H₂O₂) or persulfate (UV/PS), can effectively degrade pollutants. kirj.eeresearchgate.net A study using combined vacuum UV (VUV) and UV-C irradiation demonstrated rapid degradation of several QACs, with estimated half-lives between 2 and 7 minutes. nih.gov This process works through a combination of direct photolysis and indirect degradation by photochemically produced radicals. researchgate.netnih.gov

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com It is effective for destroying various dissolved organic contaminants. kirj.ee

A potential complication of AOPs when treating nitrogen-containing water is the formation of unwanted by-products. The oxidative degradation of nitrogenous pollutants can release nitrate and nitrite ions, and in some cases, secondary reactions can lead to the formation of toxic nitro-products. mostwiedzy.pl

| AOP Technology | Target Pollutant(s) | Key Research Findings | References |

|---|---|---|---|

| Fenton Process | Amine collectors (including QACs) | Effectively removed most tested amines. Degradation of QACs was less than other amines. Hydrogen bond acceptors were a major factor in degradation rates. | bibliotekanauki.pl |

| VUV/UV-C Irradiation | Six different QACs | Rapid degradation observed with half-lives of 2-7 minutes. The process substantially mitigated the ecotoxicity of the QACs. | nih.gov |

| UV/Persulfate (UV/PS) | Dodecyltrimethylammonium chloride (DTAC) | Achieved 91% removal of DTAC with a persulfate dosage of 75.6 μM and UV fluence of 870 mJ/cm². | researchgate.net |

| Catalytic Wet Peroxide Oxidation (AC/Ag catalyst) | Tetramethylammonium hydroxide (TMAH) | Achieved 81% removal of 500 mg/L TMAH in 60 minutes. End products included nitrate and ammonium. | researchgate.net |

Emerging Research Directions and Future Prospects for Tetraethylammonium Nitrate

Novel Applications in Sustainable Chemical Synthesis

The principles of green chemistry, which aim to reduce waste and utilize more environmentally benign processes, are a major focus of modern chemical research. solubilityofthings.comsemanticscholar.org Tetraethylammonium (B1195904) nitrate (B79036) is emerging as a valuable compound in this area due to its utility as a phase transfer catalyst and a specialized reagent. solubilityofthings.comchemimpex.com As a phase transfer catalyst, it can facilitate reactions between reactants in different phases (e.g., organic and aqueous), potentially increasing reaction rates and yields, which contributes to more efficient and less wasteful chemical processes. solubilityofthings.com

Beyond catalysis, tetraethylammonium nitrate serves as a key reagent in specific synthetic transformations. It can be used to prepare nitronium triflate, which is an effective nitrating agent for aromatic compounds like benzene. sigmaaldrich.comsigmaaldrich.com This provides a targeted method for nitration, a fundamental process in the synthesis of many pharmaceuticals and specialty chemicals. chemimpex.comthieme-connect.com The compound's role in the synthesis of ionic liquids, which are considered green solvents due to their low volatility, further cements its importance in sustainable chemistry initiatives. chemimpex.com Research continues to explore its applications in developing greener chemical processes that minimize waste and improve efficiency. solubilityofthings.com

Table 1: Applications of Tetraethylammonium Nitrate in Chemical Synthesis

| Application Area | Role of Tetraethylammonium Nitrate | Synthetic Example/Product | Contribution to Sustainability |

|---|---|---|---|

| Phase Transfer Catalysis | Catalyst | Facilitating reactions between immiscible reactants | Improves reaction yields and reduces waste. solubilityofthings.com |

| Nitration Reactions | Reagent | Preparation of nitronium triflate for the nitration of benzene. sigmaaldrich.comsigmaaldrich.com | Provides a specific and controlled nitrating agent. |

| Ionic Liquid Synthesis | Precursor/Component | Formation of novel ionic liquids. chemimpex.com | Ionic liquids are used as green solvents, reducing reliance on volatile organic compounds. chemimpex.com |

| Organic Synthesis | Reagent | Facilitating the formation of complex organic molecules. chemimpex.com | Optimizes reaction conditions and improves yields in pharmaceutical and chemical manufacturing. chemimpex.com |

Integration into Next-Generation Energy Storage Systems (e.g., Supercapacitors)

The development of next-generation energy storage systems, such as lithium-sulfur (Li-S) batteries and high-voltage lithium metal batteries, is critical for meeting future energy demands. researchgate.nettu.ac.th The electrolyte is a key component that significantly influences device performance, including energy density, cycle life, and safety. nih.gov Tetraethylammonium nitrate (TEAN) is being actively investigated as a functional electrolyte additive to address persistent challenges in these advanced battery systems. researchgate.netresearchgate.net

In Li-S batteries, TEAN acts as a dual-functional additive. researchgate.net The nitrate anion (NO₃⁻) helps to dissolve lithium polysulfides, which increases the utilization of the sulfur cathode and mitigates electrode passivation. researchgate.net Simultaneously, the tetraethylammonium cation (TEA⁺) forms a protective, lithiophobic layer around lithium protrusions, which inhibits the formation of dendrites—a major cause of battery failure and safety concerns. researchgate.net This dual action leads to improved capacity, cycling stability, and coulombic efficiency, particularly under lean electrolyte conditions. researchgate.net Similarly, in high-voltage lithium metal batteries, TEAN used in combination with other additives like lithium difluorobis(oxalato) phosphate (B84403) (LiDFBOP) helps to form a robust and highly ion-conductive solid electrolyte interphase (SEI), which facilitates stable lithium deposition and transport. researchgate.net

Table 2: Ionic Conductivity of Electrolyte with TEAN Additive Based on data for a dual-functional electrolyte additive in Lithium-Sulfur Batteries.

| Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|

| 20 | > 0.0001 |

| 30 | ≈ 0.0002 |

| 40 | ≈ 0.0003 |

| 50 | > 0.0004 |

| 60 | ≈ 0.0005 |

Data derived from graphical representations in a 2023 study on TEAN as an electrolyte additive. researchgate.net

Development of Advanced Sensor Technologies

Advanced sensor technologies are crucial for applications ranging from environmental monitoring to medical diagnostics. numberanalytics.comsino-dip.dk A key area of development is ion-selective electrodes (ISEs), which are designed to detect the concentration of specific ions in a solution. Quaternary ammonium (B1175870) salts, including tetraethylammonium nitrate and its analogues, are fundamental components in the design of anion-selective electrodes. mdpi.comsci-hub.se

Tetraethylammonium nitrate has been specifically identified as a component in the development of polymer film-based, lead ion-selective electrodes. google.com More broadly, related quaternary ammonium nitrates serve as model compounds and active components in nitrate-selective sensors. For instance, studies on nitrate ISEs have used compounds like tetradecylammonium nitrate and tetraoctylammonium nitrate as the ion-exchanger or ionophore within the sensor membrane. mdpi.comsigmaaldrich.com These compounds work by selectively binding to nitrate ions at the membrane-solution interface, generating a potential difference that can be measured and correlated to the nitrate concentration. mdpi.com The principles demonstrated with these related compounds are directly applicable to the use of tetraethylammonium nitrate in similar sensor designs.

Table 3: Quaternary Ammonium Nitrates in Ion-Selective Sensor Development

| Compound | Sensor Type | Role of Compound | Application |

|---|---|---|---|

| Tetraethylammonium nitrate | Polymer Film ISE | Ionophore/Plasticizer | Detection of lead ions (Pb²⁺). google.com |

| Tetradecylammonium nitrate | Nitrate ISE (Model System) | Ion-Exchanger | Fundamental studies of electrochemical properties for nitrate detection. mdpi.com |

| Tetraoctylammonium nitrate | Potentiometric Membrane | Recognition Element (Ionophore) | Monitoring nitrogen species in water samples. sigmaaldrich.com |

Design of Functional Materials with Tunable Properties

The design of new materials with precisely controlled properties is a cornerstone of materials science. european-mrs.com Tetraethylammonium nitrate, as an ionic liquid, possesses characteristics that make it a versatile building block for creating functional materials. chemimpex.comrsc.org Its integration into polymers and supramolecular assemblies allows for the development of materials with tunable thermal, mechanical, and conductive properties. rsc.orgacs.org

One major strategy involves the incorporation of ionic liquids like tetraethylammonium nitrate into polymer backbones or matrices to form polymer-IL composites or supported ionic liquids (SILPs). rsc.org This approach combines the processability and mechanical stability of polymers with the unique properties of the ionic liquid, such as ionic conductivity and thermal stability. rsc.org

Table 4: Strategies for Designing Functional Materials with Tetraethylammonium Nitrate

| Design Strategy | Material Type | Role of Tetraethylammonium Nitrate | Tunable Property |

|---|---|---|---|

| Polymer Integration | Polymer-IL Composites, Supported ILs | Dispersed phase or supported layer | Ionic conductivity, Thermal stability, Mechanical properties. rsc.org |

| Supramolecular Assembly | Crystalline Materials, Gels | Building block | Optical properties, Anion binding/transport. acs.org |

| Precursor Synthesis | Perovskite Nanoparticles | Precursor, Chelator, Carbon source | Catalytic activity, Superconductivity. european-mrs.commdpi.com |

| Ionic Liquid Technology | Ionic Liquids | Functional component | Development of materials with unique properties for various applications. chemimpex.com |

Q & A

Basic: What are the established methods for synthesizing and purifying tetraethylammonium nitrate (TEAN)?

Methodological Answer:

TEAN is typically synthesized via ion-exchange reactions. A common approach involves reacting tetraethylammonium chloride with silver nitrate in aqueous medium, followed by filtration to remove precipitated silver chloride . For purification:

- Recrystallization: Dissolve crude TEAN in hot ethanol, filter, and cool to induce crystallization .

- Characterization: Confirm purity via elemental analysis (C, H, N), ion chromatography (nitrate content), and NMR (¹H/¹³C for structural confirmation) .

Basic: What are the key physicochemical properties of TEAN relevant to experimental design?

Methodological Answer:

Critical properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂₀N₂O₃ | |

| Molecular Weight | 192.26 g/mol | |

| Melting Point | >300°C (decomposes) | |

| Solubility | Highly soluble in water | |

| Oxidizing Hazard | UN 1479 (Class 5.1 Oxidizer) |

These properties inform solvent selection (e.g., aqueous systems) and safety protocols during handling .

Basic: What are the common applications of TEAN in academic research?

Methodological Answer:

TEAN is used in:

- Coordination Chemistry: Synthesizing lanthanide complexes (e.g., (NEt₄)[La(ntfa)₄]) by reacting with La(NO₃)₃·6H₂O and ligands .

- Electrochemical Studies: As a supporting electrolyte to study oxidation-reduction potentials, e.g., nitrate anion oxidation at ~0.4 V less anodic than dimethylformamide .

- Luminescence Research: Modulating Eu³⁺ complex luminescence intensity via nitrate concentration variations .

Basic: What safety protocols are critical when handling TEAN?

Methodological Answer:

TEAN’s oxidizing nature (UN 5.1) requires:

- PPE: Gloves, goggles, and lab coats to prevent eye/skin contact (irritant per GHS classification) .

- Storage: In airtight containers away from combustibles and reducing agents .

- Spill Management: Use inert absorbents (e.g., sand) and avoid aqueous rinses to prevent redox reactions .

Advanced: How does TEAN influence electrochemical behavior in non-aqueous solvents?

Methodological Answer:

In acetone or acetonitrile, TEAN acts as a nitrate ion source, altering redox kinetics. For example:

- Voltammetry Setup: Use a three-electrode cell with TEAN (0.05–0.1 M) as electrolyte. Monitor current-potential profiles to resolve overlapping oxidation peaks (e.g., nitrate vs. solvent) .

- Data Interpretation: TEAN’s nitrate oxidation occurs at ~1.2 V (vs. SCE), with peak currents proportional to concentration. Compare with tetrabutylammonium salts to assess cation effects on ion pairing .

Advanced: How is TEAN utilized in ion-pair chromatography for anion analysis?

Methodological Answer:

TEAN serves as an ion-pairing reagent in normal-phase HPLC:

- Method Optimization: Adjust TEAN concentration (10–50 mM) in eluent (e.g., methanol/water) to separate nitrite and nitrate. UV detection at 210 nm enhances sensitivity .

- Validation: Compare retention times and peak symmetry with ion chromatography for food/water samples (e.g., spinach nitrate quantification) .

Advanced: What is TEAN’s role in modulating reaction kinetics in organic synthesis?

Methodological Answer:

TEAN accelerates reactions via nitrate-mediated transition states. For example:

- SN2 Reactions: In acetone, TEAN increases benzyl chloride substitution rates by 5× compared to perchlorate salts, due to nitrate’s nucleophilic assistance .

- Kinetic Analysis: Use stopped-flow techniques with varying TEAN concentrations (0.01–0.1 M) to calculate rate constants and propose mechanistic pathways .

Advanced: How does TEAN interact with transition metals in catalyst synthesis?

Methodological Answer:

TEAN stabilizes metal precursors during hydrothermal synthesis:

- Case Study: In Co-Cr/SAPO-34 catalysts for ethanol dehydration, TEAN (with NaOH) controls metal dispersion. Characterize via XRD and TEM to confirm uniform Co/Cr distribution .

- Mechanistic Insight: Nitrate ligands coordinate to metal centers, preventing aggregation during calcination .

Advanced: How to assess TEAN’s thermal stability for high-temperature applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.